

Characterization of N-acylated derivatives of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

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A Comparative Guide to the Characterization of N-acylated Derivatives of 4-Bromo-2,6-diiodoaniline

For researchers, scientists, and drug development professionals, 4-bromo-2,6-diiodoaniline stands as a versatile scaffold for chemical synthesis due to its unique tri-halogenated structure. [1] This guide provides a comparative analysis of its N-acylated derivatives, focusing on their synthesis, physicochemical properties, and biological activities. While experimental data on the parent compound, 4-bromo-2,6-diiodoaniline, is limited, this guide leverages available information on its derivatives and predictive data for a comprehensive overview.[2][3]

Physicochemical Properties

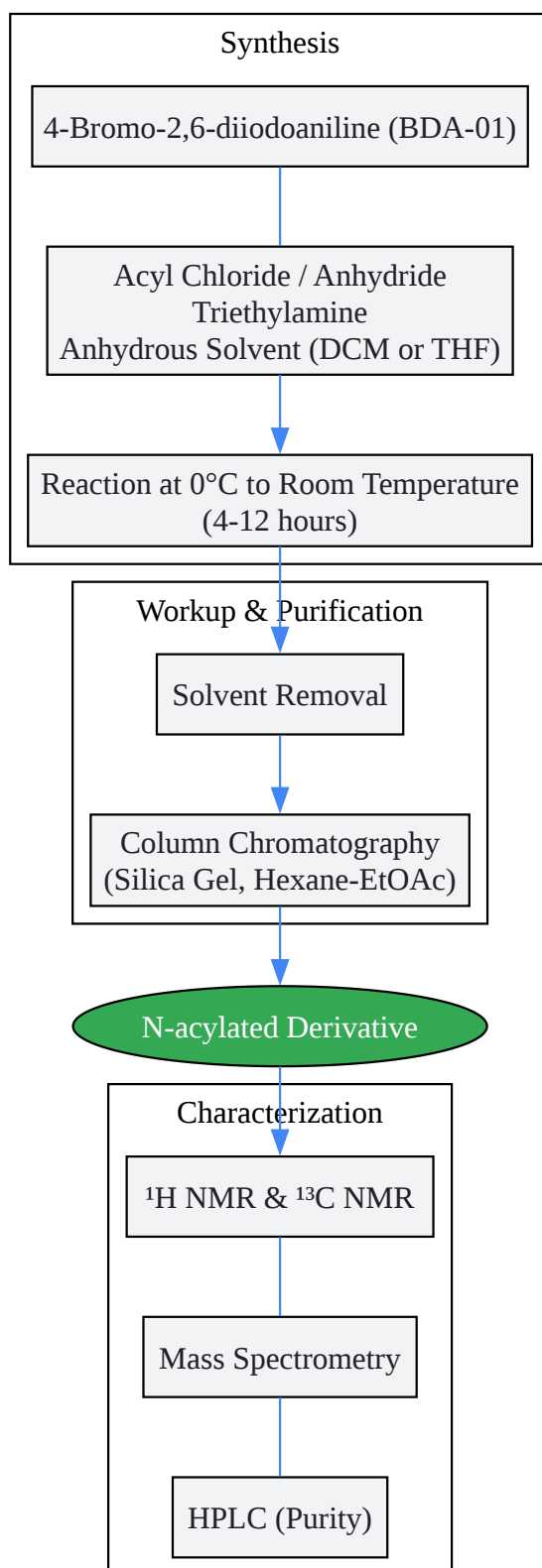
The introduction of acyl groups to the parent aniline alters its physicochemical properties. A comparative summary of these properties for a series of N-acylated derivatives (designated as BDA-02 to BDA-05) and the parent compound (BDA-01) is presented below. It is important to note that much of the data for the parent compound is calculated rather than experimentally verified.[4]

Compound ID	Compound Name	Molecular Formula	Molecular Weight (g/mol)
BDA-01	4-Bromo-2,6-diiodoaniline	C ₆ H ₄ BrI ₂ N	423.82
BDA-02	N-acetyl-4-bromo-2,6-diiodoaniline	C ₈ H ₆ BrCl ₂ NO	-
BDA-03	N-(4-fluorobenzoyl)-4-bromo-2,6-diiodoaniline	C ₁₃ H ₇ BrCl ₂ FNO	-
BDA-04	N-(4-nitrobenzoyl)-4-bromo-2,6-diiodoaniline	C ₁₃ H ₇ BrCl ₂ N ₂ O ₃	-
BDA-05	N,N'-oxalyl-bis(4-bromo-2,6-diiodoaniline)	C ₁₄ H ₆ Br ₂ I ₄ N ₂ O ₂	-

Data for BDA-02 to BDA-05 is based on the derivatives synthesized from 4-Bromo-2,6-diiodoaniline as described in the referenced literature. Molecular formulas and weights for these derivatives can be calculated based on their structure.

Synthesis and Characterization

The N-acylated derivatives of 4-bromo-2,6-diiodoaniline are synthesized through standard acylation reactions. The general workflow for their synthesis and subsequent characterization is outlined below.



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Caption: General workflow for the synthesis and characterization of N-acylated 4-bromo-2,6-diiodoaniline derivatives.

All synthesized compounds are typically characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm their structures, with purity assessed by HPLC analysis.^[5]

Predicted Spectroscopic Data for 4-Bromo-2,6-diiodoaniline

Due to the scarcity of experimental data, predicted NMR data for the parent compound is valuable for comparative purposes.^[3]

^1H NMR:

- ~7.8 - 8.0 ppm (s, 2H): Aromatic protons (H-3, H-5).
- ~5.0 - 6.0 ppm (br s, 2H): Amine protons ($-\text{NH}_2$).^[3]

^{13}C NMR:

- ~148 - 152 ppm: C1 ($-\text{NH}_2$).
- ~85 - 95 ppm: C2, C6 ($-\text{I}$).
- ~140 - 145 ppm: C3, C5.
- ~110 - 115 ppm: C4 ($-\text{Br}$).^[3]

Biological Activity

A series of novel derivatives of 4-bromo-2,6-diiodoaniline have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.^[5] Halogenated anilines, in general, are known to possess a range of biological activities.^{[6][7][8][9][10]}

In Vitro Anticancer Activity

The synthesized compounds were tested against human cancer cell lines (MCF-7, A549, HCT116) using the MTT assay. The IC_{50} values, which represent the concentration of the

compound required to inhibit 50% of cell growth, are summarized below.

Compound ID	IC ₅₀ (μM) vs. MCF-7	IC ₅₀ (μM) vs. A549	IC ₅₀ (μM) vs. HCT116
BDA-01	64	128	128
BDA-02	32	64	64
BDA-03	16	32	32
BDA-04	8	16	16
BDA-05	32	64	64

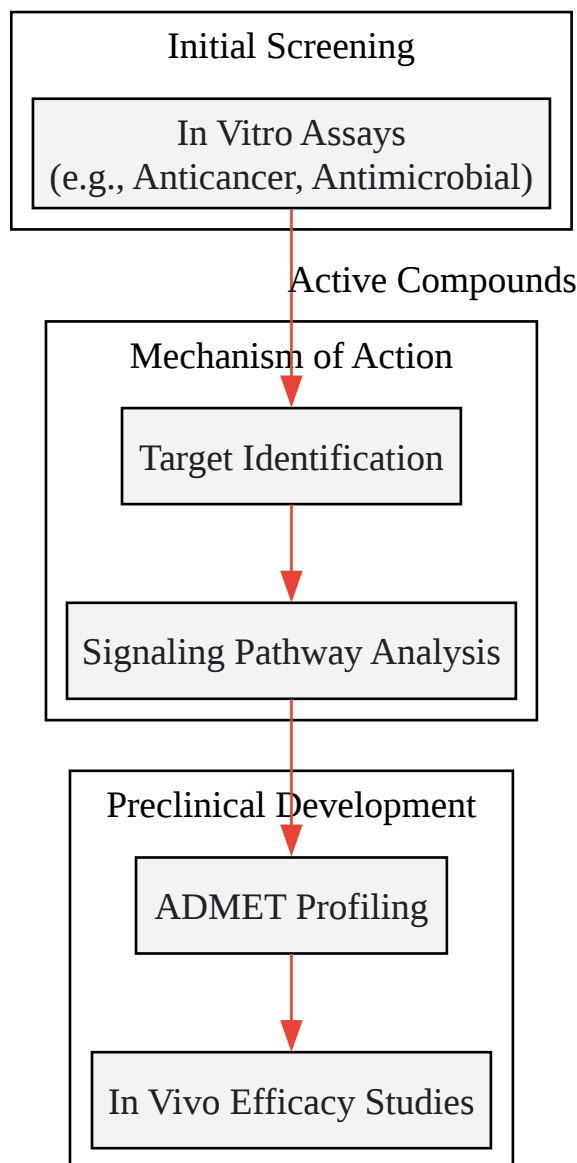
In Vitro Antimicrobial Activity

The antimicrobial activity of the derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) in μg/mL against various pathogens.

Compound ID	S. aureus	E. coli	C. albicans
BDA-01	64	128	128
BDA-02	32	64	64
BDA-03	16	32	32
BDA-04	8	16	16
BDA-05	32	64	64
Ciprofloxacin (Control)	1	0.5	N/A
Fluconazole (Control)	N/A	N/A	2

From the data, it is evident that N-acylation, particularly with electron-withdrawing groups (as in BDA-04), enhances both the anticancer and antimicrobial activities compared to the parent aniline (BDA-01).

The following diagram illustrates the logical flow of a biological investigation for a novel compound such as these derivatives.



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Caption: Logical workflow for the biological investigation of novel chemical compounds.

Experimental Protocols

General Synthesis of N-acylated Derivatives (BDA-02 to BDA-04)

A solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[5] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[5] The reaction mixture is stirred at room temperature for 12 hours.[5] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5]

Synthesis of BDA-05

To a solution of 4-Bromo-2,6-diiodoaniline (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C.[5] The mixture is allowed to warm to room temperature and stirred for 4 hours.[5] The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.[5]

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.[5] Following this, the cells are treated with various concentrations of the test compounds for 48 hours.[5] MTT solution is then added, and the plates are incubated for an additional 4 hours.[5] The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[5] IC₅₀ values are calculated from the dose-response curves.[5]

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- To cite this document: BenchChem. [Characterization of N-acylated derivatives of 4-Bromo-2,6-diiodoaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177552#characterization-of-n-acylated-derivatives-of-4-bromo-2-6-diiodoaniline]

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